N-methyl-3-[2-nitro-4-(trifluoromethyl)phenoxy]benzamide
Overview
Description
N-methyl-3-[2-nitro-4-(trifluoromethyl)phenoxy]benzamide is an organic compound characterized by the presence of a nitro group, a trifluoromethyl group, and a phenoxy group attached to a benzamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-3-[2-nitro-4-(trifluoromethyl)phenoxy]benzamide typically involves the reaction of N-methyl-3-aminobenzamide with 2-nitro-4-(trifluoromethyl)phenol. The reaction is carried out under controlled conditions, often using a suitable solvent such as dichloromethane or tetrahydrofuran, and a catalyst like triethylamine to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve a multi-step synthesis process, starting from readily available raw materials. The process includes nitration, trifluoromethylation, and subsequent coupling reactions to achieve the final product. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the compound .
Chemical Reactions Analysis
Types of Reactions
N-methyl-3-[2-nitro-4-(trifluoromethyl)phenoxy]benzamide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, often facilitated by strong bases or nucleophiles.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Sodium hydride (NaH), potassium tert-butoxide (KOtBu).
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Major Products Formed
Reduction: N-methyl-3-[2-amino-4-(trifluoromethyl)phenoxy]benzamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: N-methyl-3-[2-nitro-4-(trifluoromethyl)phenoxy]benzoic acid.
Scientific Research Applications
N-methyl-3-[2-nitro-4-(trifluoromethyl)phenoxy]benzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development due to its unique chemical structure and potential pharmacological effects.
Mechanism of Action
The mechanism of action of N-methyl-3-[2-nitro-4-(trifluoromethyl)phenoxy]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group and trifluoromethyl group play crucial roles in modulating the compound’s activity and binding affinity. The compound may inhibit enzyme activity or disrupt cellular processes, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- N-methyl-3-[2-chloro-4-(trifluoromethyl)phenoxy]benzamide
- N-methyl-3-[2-nitro-4-(trifluoromethyl)phenoxy]benzoic acid
- N-methyl-3-[2-nitro-4-(trifluoromethyl)phenoxy]benzylamine
Uniqueness
N-methyl-3-[2-nitro-4-(trifluoromethyl)phenoxy]benzamide is unique due to the presence of both a nitro group and a trifluoromethyl group, which confer distinct chemical and biological properties. These functional groups enhance the compound’s stability, reactivity, and potential for diverse applications compared to similar compounds .
Properties
IUPAC Name |
N-methyl-3-[2-nitro-4-(trifluoromethyl)phenoxy]benzamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11F3N2O4/c1-19-14(21)9-3-2-4-11(7-9)24-13-6-5-10(15(16,17)18)8-12(13)20(22)23/h2-8H,1H3,(H,19,21) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MSQMYXGRIXLZBA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CC(=CC=C1)OC2=C(C=C(C=C2)C(F)(F)F)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11F3N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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